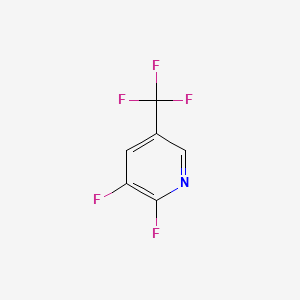

2,3-Difluoro-5-(trifluoromethyl)pyridine

概要

説明

2,3-Difluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative, which is a substructure frequently found in pharmaceuticals, agrochemicals, and materials science due to its unique electronic properties. The presence of fluorine atoms significantly affects the chemical reactivity and physical properties of the molecule, making it a valuable compound in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of fluorinated pyridines can be complex due to the reactivity of fluorine. One approach to synthesizing ketones from carboxylic acids and aromatic hydrocarbons involves the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) as a reagent, which can potentially be applied to the synthesis of fluorinated pyridines . Another strategy for synthesizing poly-substituted pyridines, including those with trifluoromethyl groups, involves a tandem C-F bond cleavage protocol, which is a noble metal-free method yielding high yields . Additionally, the synthesis of 2,3-difluoro-5-chloropyridine from trichloropyridine using potassium fluoride indicates the feasibility of introducing fluorine atoms into the pyridine ring under certain conditions .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is influenced by the strong electronegativity of fluorine, which can lead to unique interactions and packing arrangements in the solid state. For example, an X-ray crystallographic study of a related compound, 2,6-dibromo-3,5-difluoro(4-pyridyl)methylphenyl ketone, revealed an unusual solid-state lattice packing arrangement . Such detailed structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions, often facilitated by their unique electronic properties. The reactivity can be influenced by the presence of electron-withdrawing groups, such as the trifluoromethyl group, which can affect the feasibility of side-chain chlorination and fluorination reactions . The synthesis of complex molecules, such as charge-transfer complexes involving fluorinated pyridines, demonstrates the versatility of these compounds in forming diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-difluoro-5-(trifluoromethyl)pyridine are influenced by the presence of fluorine atoms. Spectroscopic methods, such as FT-IR and NMR, are used to characterize the structure and properties of fluorinated pyridines . The introduction of fluorine can also enhance the non-linear optical (NLO) properties of these compounds, as well as their electronic properties, as indicated by HOMO-LUMO energy analysis . Additionally, the antimicrobial activities and interactions with DNA of fluorinated pyridines have been studied, highlighting their potential biological relevance .

科学的研究の応用

Agrochemical Industry

- Field : Agrochemicals .

- Application : 2,3-Difluoro-5-(trifluoromethyl)pyridine (TFMP) derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Methods : The major method of synthesizing 2,3-Difluoro-5-(trifluoromethyl)pyridine involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

- Results : The use of TFMP derivatives has been increasing steadily in the last 30 years . They have played a fundamental role as key structural ingredients for the development of many agrochemical compounds .

Pharmaceutical Industry

- Field : Pharmaceuticals .

- Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

- Methods : Similar to the agrochemical industry, the synthesis of TFMP involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

- Results : The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Intermediate for Synthesis

- Field : Chemical Synthesis .

- Application : TFMP is commonly used as an intermediate or building block in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

- Methods : The production of TFMP derivatives often involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

- Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have played a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .

Production of Crop-Protection Products

- Field : Crop Protection .

- Application : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products .

- Methods : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

- Results : Of all the TFMP derivatives, 2,3,5-DCTF is in the highest demand .

Pesticide Production

- Field : Pesticide Production .

- Application : TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many pesticides . They not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

- Methods : The production of TFMP derivatives often involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

- Results : The demand for TFMP derivatives has been increasing steadily in the last 30 years .

Synthesis of Herbicides

- Field : Herbicide Production .

- Application : 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the synthesis of the herbicide fluazifop-butyl .

- Methods : 2,3,5-DCTF can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

- Results : Of all the TFMP derivatives, 2,3,5-DCTF is in the highest demand .

Safety And Hazards

“2,3-Difluoro-5-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

将来の方向性

The future directions for “2,3-Difluoro-5-(trifluoromethyl)pyridine” are promising. It is expected that many novel applications of this compound will be discovered in the future . Its derivatives are important ingredients for the development of many agrochemical and pharmaceutical compounds . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

特性

IUPAC Name |

2,3-difluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFCGIKPAAZFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540285 | |

| Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-5-(trifluoromethyl)pyridine | |

CAS RN |

89402-42-6 | |

| Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89402-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089402426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoro-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.202.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

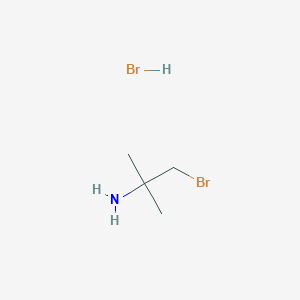

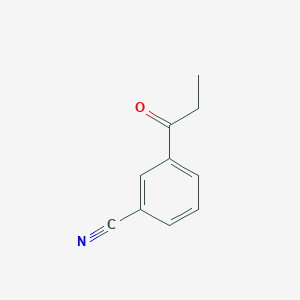

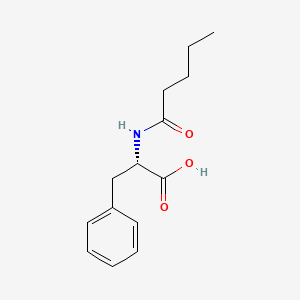

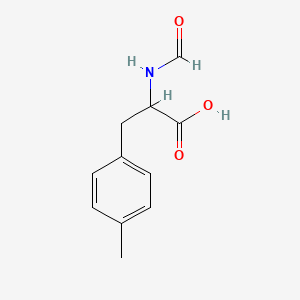

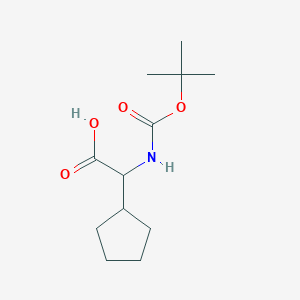

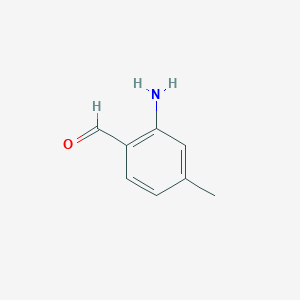

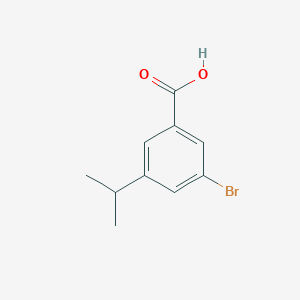

Synthesis routes and methods I

Procedure details

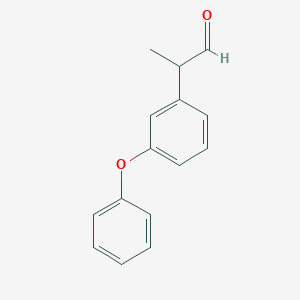

Synthesis routes and methods II

Procedure details

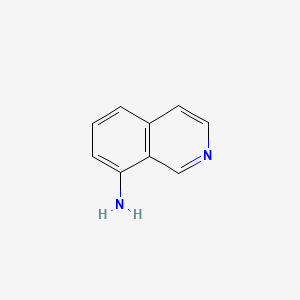

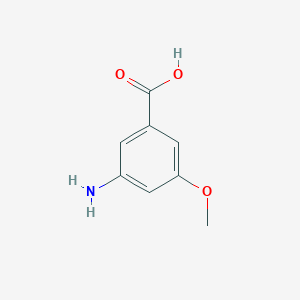

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1282661.png)